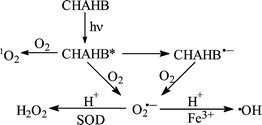EPR studies of the photodynamic properties of a novel potential photodynamic therapeutic agent: photogeneration of semiquinoneradical anion and active oxygen species (O2˙−, OH˙, H2O2 and 1O2)
Photochemical & Photobiological Sciences Pub Date: 2003-05-21 DOI: 10.1039/B303293K
Abstract
Cyclohexylamino-substituted hypocrellin B (CHAHB) has been synthesized with the aim of improving the red absorption and specific affinity for malignant tumors over those of the parent compound. Irradiation of a deoxygenated DMSO solution of CHAHB generates a strong electron paramagnetic resonance (


Recommended Literature
- [1] Book reviews
- [2] Thermal expansion of coals and carbonised coals
- [3] Template-controlled Sonogashira cross-coupling reactions on a Au(111) surface†
- [4] Contents list
- [5] Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
- [6] Tetrahedral cobalt(ii) complexes stabilized by the aminodiphosphine PNP ligand [PNP = CH3CH2CH2N(CH2CH2PPh2)2]
- [7] Contents list
- [8] Microporous polycarbazole frameworks with large conjugated π systems for cyclohexane separation from cyclohexane-containing mixtures†
- [9] Electrochemical synthesis of polyaniline cross-linked NiMoO4 nanofibre dendrites for energy storage devices†
- [10] Electronic binding energy relaxation of Sc clusters by monatomic alloying: DFT-BOLS approximation
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
CAS no.: 121-34-6
-
CAS no.: 79-94-7
-
CAS no.: 348-67-4
-
CAS no.: 60-33-3
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 3011-34-5
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1









